molecular formula C18H14N2O2S B3722903 (E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B3722903
M. Wt: 322.4 g/mol
InChI Key: HVDVTFYEAOQAST-UKTHLTGXSA-N
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Description

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Ethoxy-4-hydroxyphenyl Group: The benzothiazole core is then coupled with 3-ethoxy-4-hydroxybenzaldehyde through a Knoevenagel condensation reaction. This reaction is typically carried out in the presence of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

    Formation of Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)phenol: A benzothiazole derivative with similar structural features but lacking the ethoxy and nitrile groups.

    3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile: A compound with a similar phenylprop-2-enenitrile moiety but lacking the benzothiazole core.

Uniqueness

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is unique due to the combination of the benzothiazole core and the ethoxy-4-hydroxyphenylprop-2-enenitrile moiety. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-2-22-16-10-12(7-8-15(16)21)9-13(11-19)18-20-14-5-3-4-6-17(14)23-18/h3-10,21H,2H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDVTFYEAOQAST-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
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(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
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(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
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(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
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(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
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(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

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